molecular formula C7H10N2O B12880426 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B12880426
M. Wt: 138.17 g/mol
InChI Key: AHUHOHAIDVLMRT-UHFFFAOYSA-N
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Description

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable amine with a carbonyl compound, followed by cyclization. One common method involves the reaction of 4-amino-2-methylpyrrole with acetyl chloride under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the amino and methyl groups.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the amino group.

    1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but has additional methyl groups

Uniqueness: 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-4-7(5(2)10)6(8)3-9-4/h3,9H,8H2,1-2H3

InChI Key

AHUHOHAIDVLMRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1)N)C(=O)C

Origin of Product

United States

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